molecular formula C18H14O6 B5559861 2-[3-(3-Methylphenoxy)-4-oxochromen-7-yl]oxyacetic acid

2-[3-(3-Methylphenoxy)-4-oxochromen-7-yl]oxyacetic acid

Cat. No.: B5559861
M. Wt: 326.3 g/mol
InChI Key: PQXZCDUYIBDSAV-UHFFFAOYSA-N
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Description

2-[3-(3-Methylphenoxy)-4-oxochromen-7-yl]oxyacetic acid is an organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines a chromone core with a phenoxy group and an acetic acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Methylphenoxy)-4-oxochromen-7-yl]oxyacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of an appropriate phenolic compound with an ester or acid chloride.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated chromone derivative.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification or acylation of the phenoxy-chromone intermediate with acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Methylphenoxy)-4-oxochromen-7-yl]oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the chromone core to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[3-(3-Methylphenoxy)-4-oxochromen-7-yl]oxyacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-Methylphenoxy)-4-oxochromen-7-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid
  • 2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid

Uniqueness

2-[3-(3-Methylphenoxy)-4-oxochromen-7-yl]oxyacetic acid is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-11-3-2-4-13(7-11)24-16-9-23-15-8-12(22-10-17(19)20)5-6-14(15)18(16)21/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXZCDUYIBDSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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